4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a hexyl chain bearing a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.
Attachment of the hexyl chain: The hexyl chain can be introduced via alkylation reactions, using appropriate alkyl halides and base catalysts.
Introduction of the tert-butylphenoxy group: This step involves the reaction of the hexyl-substituted pyrazole with 4-tert-butylphenol under conditions that promote ether formation, such as the use of strong bases or acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ether or ester derivatives.
Scientific Research Applications
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenol: A simpler phenolic compound with antioxidant properties.
4-tert-butylphenoxyalkoxyamines: Compounds with similar structural motifs used as dual-target ligands for enzyme inhibition and receptor antagonism.
Uniqueness
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole stands out due to its combination of a pyrazole ring and a tert-butylphenoxy group, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-16-20(17(2)23-22-16)10-8-6-7-9-15-24-19-13-11-18(12-14-19)21(3,4)5/h11-14H,6-10,15H2,1-5H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWWLZVOHPURHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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